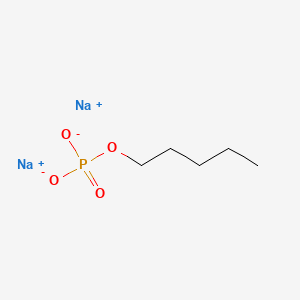![molecular formula C20H17N3O2 B1628251 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 893613-17-7](/img/structure/B1628251.png)
2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs, including sedative agents like zaleplon and indiplon, and anxiolytic agents like ocinaplon . The importance of this class of compounds lies in its varied and significant biological activities .
Synthesis Analysis
An efficient method for the synthesis of pyrazole fused heterocycles involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine scaffold is a dominant motif in many drugs . It can be substituted at various positions with different groups to yield a wide range of derivatives .Chemical Reactions Analysis
The reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone or 2-(4-methoxybenzylidene)malononitrile yields the pyrazolo[1,5-a]pyrimidine derivatives . This reaction is part of the efficient method developed for the synthesis of pyrazole fused heterocycles .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine, has been a focus of research due to their significant biological activities. A study describes an environmentally benign, efficient, and convenient route for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives under ultrasound irradiation assisted by KHSO4 in aqueous media. These compounds were then screened for their anti-inflammatory and anti-cancer activities, showing promising results. This synthesis approach highlights the compound's potential in medicinal chemistry due to its operational simplicity and high yields (Kaping et al., 2016).
Antibacterial Properties
Another study focused on the synthesis of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, which were evaluated for their in vitro antibacterial properties against various pathogenic bacteria. The synthesized compounds displayed significant inhibitory effects, especially against Streptococcus pyogenes and Pseudomonas aeruginosa, suggesting their potential as effective antibacterial agents (Beyzaei et al., 2017).
Cytotoxicity and Cancer Research
Research into the cytotoxic activities of pyrazolo[1,5-a]pyrimidine derivatives against cancer cells has shown significant potential. One study synthesized a series of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The results indicated that these compounds could serve as leads for developing new anticancer agents (Hassan et al., 2014).
Fluorescent Probes and Photophysical Properties
A study provided a one-pot route for the regioselective synthesis of 3-formylpyrazolo[1,5- a]pyrimidines, which were used as intermediates for preparing novel functional fluorophores. These compounds exhibited large Stokes shifts in different solvents, suggesting their application as fluorescent probes in biological and environmental sensing (Castillo et al., 2018).
Kinase Inhibition for Therapeutic Applications
Research on 3,6-disubstituted pyrazolo[1,5-a]pyrimidines revealed a new class of KDR kinase inhibitors, with potential therapeutic applications in diseases where kinase activity is dysregulated. Optimizing these compounds' potency against isolated KDR kinase highlighted their potential in targeted therapies (Fraley et al., 2002).
Wirkmechanismus
Target of Action
The primary target of 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . It plays a crucial role in immune and inflammatory responses .
Mode of Action
This compound acts as an inhibitor of PI3Kγ . By binding to the active site of PI3Kγ, it prevents the kinase from phosphorylating its substrates . This inhibition disrupts the downstream signaling pathways that are mediated by PI3Kγ .
Biochemical Pathways
The inhibition of PI3Kγ affects several biochemical pathways. PI3Kγ is involved in the activation of AKT, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration . Therefore, the inhibition of PI3Kγ can lead to the suppression of these processes .
Result of Action
The inhibition of PI3Kγ by 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can lead to a decrease in cell proliferation and survival, particularly in cancer cells . This makes it a potential therapeutic agent for cancer and immune-related disorders that are mediated by PI3Kγ .
Action Environment
The action of 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through drug-drug interactions
Zukünftige Richtungen
The pyrazolo[1,5-a]pyrimidine scaffold has been chosen as a pharmacophore for the adenosine receptors . Functionalization of these derivatives is useful to easily obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems . This suggests potential future directions in the development of more potent conjugable and conjugated ligands targeting these membrane receptors .
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-24-17-8-6-14(7-9-17)16-12-21-20-11-19(22-23(20)13-16)15-4-3-5-18(10-15)25-2/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEKQUMVLIFTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC(=CC=C4)OC)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587538 | |
| Record name | 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
CAS RN |
893613-17-7 | |
| Record name | 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Methylcarbamoyl)amino]thiophene-2-carboxylic acid](/img/structure/B1628168.png)








![[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol](/img/structure/B1628185.png)

![2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid](/img/structure/B1628188.png)

